N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzenesulfonamide
Overview
Description
1,2,4-Triazoles are a type of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Thiazolo-triazoles are a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has attracted much attention due to their importance . They can be synthesized from various nitrogen sources . Thiazolo-triazoles can be synthesized using three-component and three-stage synthetic protocols .Molecular Structure Analysis
1,2,4-Triazoles have two isomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .Mechanism of Action
Safety and Hazards
Future Directions
The future research in this field could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of new compounds with a safer profile of activity and acceptable potency and efficacy is still an important issue .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-16-8-7-13(11-17(16)29-2)19-23-20-25(24-19)14(12-30-20)9-10-22-31(26,27)18-6-4-3-5-15(18)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGYASSHBSSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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